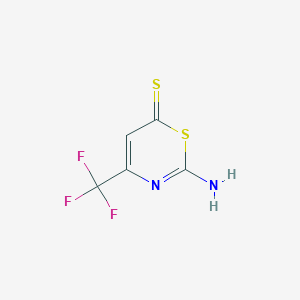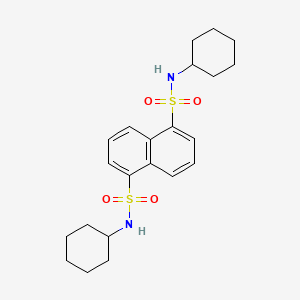![molecular formula C20H26N2O3 B11082358 2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate](/img/structure/B11082358.png)
2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate is a synthetic organic compound that features an adamantane core structure Adamantane derivatives are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate typically involves the reaction of adamantanecarboxylic acid with appropriate amines and carbamates. One common method includes the reaction of adamantanecarboxylic acid with ethyl N-phenylcarbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane core. This interaction can modulate biological pathways, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza A.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist activity.
Rimantadine: Another antiviral compound similar to amantadine.
Uniqueness
2-[(1-Adamantylcarbonyl)amino]ethyl N-phenylcarbamate is unique due to its specific structural features, which combine the adamantane core with carbamate and amide functionalities. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C20H26N2O3/c23-18(20-11-14-8-15(12-20)10-16(9-14)13-20)21-6-7-25-19(24)22-17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,21,23)(H,22,24) |
InChI Key |
BTLPONYLAAFTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCOC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)acetamide](/img/structure/B11082293.png)
![Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11082299.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B11082306.png)
![N-cyclohexyl-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11082308.png)
![3,3,3-trifluoro-N-[2-(propan-2-yl)phenyl]-2-(trifluoromethyl)propanamide](/img/structure/B11082311.png)
![(2E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B11082317.png)
![9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11082318.png)
![Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine](/img/structure/B11082335.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one](/img/structure/B11082341.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11082344.png)
![3-fluoro-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11082354.png)

![Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate](/img/structure/B11082357.png)
